Furo[2,3-d]pyrimidine Scaffold Enables Potent VEGFR-2 Inhibition at Nanomolar Concentrations
Derivatives based on the furo[2,3-d]pyrimidine core, which is directly accessible from 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, demonstrate potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In a head-to-head assay, a synthesized furo[2,3-d]pyrimidine derivative (compound 10c) achieved an IC50 of 41.40 ± 1.8 nM against VEGFR-2, which is equipotent to the FDA-approved drug Sorafenib (IC50 ~40 nM) in the same assay [1].
| Evidence Dimension | VEGFR-2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Furo[2,3-d]pyrimidine derivative 10c: IC50 = 41.40 ± 1.8 nM |
| Comparator Or Baseline | Sorafenib (reference VEGFR-2 inhibitor): IC50 ~40 nM |
| Quantified Difference | Equipotent |
| Conditions | In vitro VEGFR-2 enzymatic assay |
Why This Matters
This data validates the furo[2,3-d]pyrimidine scaffold as a viable starting point for designing potent, next-generation VEGFR-2 inhibitors with potential equivalence to established therapies.
- [1] Abd El-Mageed MMA, et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. DOI: 10.1016/j.bioorg.2021.105336 View Source
